Lincomycin 2-phosphate

Pharmaceutical stability Prodrug activation kinetics Aqueous degradation

Analytical method validation for clindamycin phosphate injections requires lincomycin 2-phosphate as a discrete reference standard-clindamycin-2-phosphate cannot surrogate for Impurity F due to divergent degradation: the unique 7(S)-Cl scission pathway in clindamycin-2-phosphate has no counterpart in lincomycin 2-phosphate. • Resolve & quantify Clindamycin Phosphate EP Impurity F per EP/USP monographs. • pH 6-10 stability maximum; benchmark for phosphate prodrug activation (Ea 32.1 kcal/mol). • Global ambient shipping; full Certificate of Analysis included.

Molecular Formula C₁₈H₃₅N₂O₉PS
Molecular Weight 486.52
CAS No. 27480-30-4
Cat. No. B1146538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin 2-phosphate
CAS27480-30-4
Synonymsmethyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-Octopyranoside 2-(dihydrogen phosphate); 
Molecular FormulaC₁₈H₃₅N₂O₉PS
Molecular Weight486.52
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O
InChIInChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lincomycin 2-Phosphate (CAS 27480-30-4): Procurement-Grade Characterization for Analytical Reference and Prodrug Research


Lincomycin 2-phosphate (CAS 27480-30-4) is a phosphorylated derivative of the lincosamide antibiotic lincomycin, with a molecular weight of 486.5 g/mol and molecular formula C₁₈H₃₅N₂O₉PS [1]. It is formally designated as Clindamycin Phosphate EP Impurity F under European Pharmacopoeia nomenclature and serves as a critical reference standard for clindamycin phosphate impurity profiling . As a prodrug form of lincomycin, the compound exhibits markedly enhanced water solubility relative to the parent molecule due to the phosphate moiety, a property that underpins its primary utility in analytical method development and pharmaceutical impurity characterization [2].

Why Lincomycin 2-Phosphate Cannot Be Substituted with Clindamycin Phosphate in Analytical and Stability Workflows


Despite their structural and functional similarities as lincosamide phosphate prodrugs, lincomycin 2-phosphate and clindamycin-2-phosphate exhibit fundamentally divergent degradation pathways and product profiles that preclude analytical interchangeability. Specifically, while both compounds undergo phosphate ester hydrolysis, clindamycin-2-phosphate additionally degrades via a unique 7(S)-Cl scission pathway to form the 7(R)-OH analog under pH >6 conditions—a transformation with no counterpart in lincomycin 2-phosphate [1]. Consequently, analytical methods validated for clindamycin phosphate impurity profiling explicitly require lincomycin 2-phosphate as a discrete reference standard to resolve and quantify this specific impurity peak, as it cannot be inferred from clindamycin phosphate behavior [2].

Lincomycin 2-Phosphate: Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


Activation Energy of Phosphate Ester Hydrolysis: Lincomycin 2-Phosphate vs. Clindamycin-2-Phosphate

In a direct head-to-head study of aqueous stability, the activation energy (Ea) for phosphate ester hydrolysis of lincomycin 2-phosphate was determined to be 32.1 kcal/mole, compared to 32.9 kcal/mole for clindamycin-2-phosphate [1]. This near-identical activation energy indicates that the two phosphate prodrugs undergo the dephosphorylation step with essentially equivalent kinetic barriers, despite their different substituents at the 7-position.

Pharmaceutical stability Prodrug activation kinetics Aqueous degradation

pH-Dependent Degradation Pathway Specificity: Divergent Fate at pH >6

pH-rate studies reveal a critical divergence in degradation pathways above pH 6. Lincomycin 2-phosphate degrades solely via thioglycoside and phosphate ester hydrolysis across the entire pH 1-10 range. In contrast, clindamycin-2-phosphate introduces a third, unique degradation route at pH >6: scission of the 7(S)-Cl bond to form the 7(R)-OH analog [1]. This pathway-specific difference means that under neutral to alkaline conditions, clindamycin-2-phosphate produces a degradation product with no structural equivalent in lincomycin 2-phosphate samples.

Degradation pathway analysis pH-rate profiling Stability-indicating methods

Maximum Stability pH Window: pH 6-10 Optimal Range

pH-rate studies demonstrate that lincomycin 2-phosphate exhibits maximum aqueous stability in the pH range of 6-10, where degradation rates are minimized [1]. This stability window was further validated by agreement between observed hydrolysis rates in a formulated pediatric syrup at room temperature and rates extrapolated from high-temperature hydrolysis studies in simple solutions.

Formulation pH optimization Shelf-life prediction Stability profiling

In Vitro vs. In Vivo Bioactivity: Prodrug Activation Requirement

In a direct comparative assay, lincomycin 2-phosphate (V) was found to be inactive in the plate antibacterial assay using Sarcina lutea, whereas in vivo administration in mice infected with Staphylococcus aureus demonstrated activity equivalent to the parent compound lincomycin (I) [1]. This confirms that the phosphate ester must undergo in vivo enzymatic hydrolysis to liberate active lincomycin.

Prodrug pharmacology In vitro-in vivo correlation Antibacterial susceptibility

Evidence-Backed Procurement Scenarios for Lincomycin 2-Phosphate


Clindamycin Phosphate Impurity Profiling and Method Validation

Procure lincomycin 2-phosphate when developing or validating HPLC/ESI-MS/MS methods for clindamycin phosphate injection analysis. The compound is explicitly identified as a related impurity requiring resolution and quantitation [1]. Regulatory submissions referencing EP or USP monographs for clindamycin phosphate require this specific impurity standard for system suitability testing and peak identification, as clindamycin phosphate alone cannot serve as a surrogate for this structurally distinct impurity [2].

Pharmaceutical Formulation Stability Studies Requiring pH 6-10 Optimization

Procure lincomycin 2-phosphate for formulation development projects where the active pharmaceutical ingredient or excipient system operates in the pH 6-10 window. The compound's established stability maximum in this pH range [1] makes it a suitable model compound for assessing buffer capacity, container-closure compatibility, and accelerated stability protocols for weakly basic to neutral formulations.

Prodrug Activation Kinetics and In Vitro-In Vivo Correlation Modeling

Procure lincomycin 2-phosphate as a reference prodrug for studying phosphate ester activation mechanisms. Its activation energy for phosphate hydrolysis (32.1 kcal/mole) [1] and demonstrated requirement for in vivo enzymatic conversion to achieve antibacterial activity [2] provide validated benchmarks for developing in vitro activation assays and predicting in vivo performance of structurally analogous phosphate prodrugs.

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